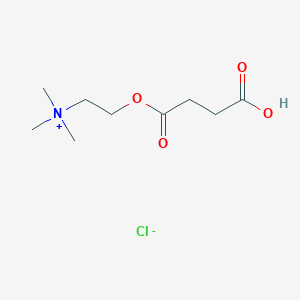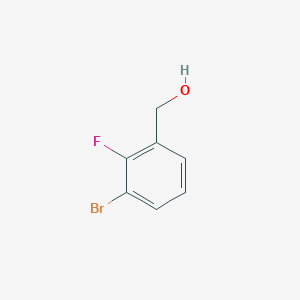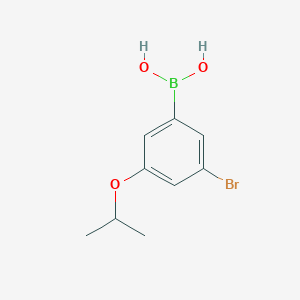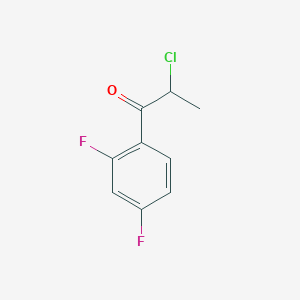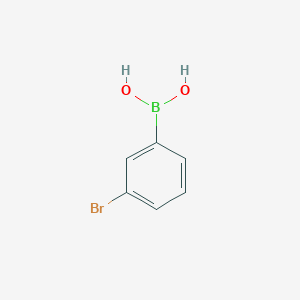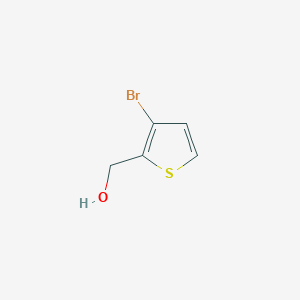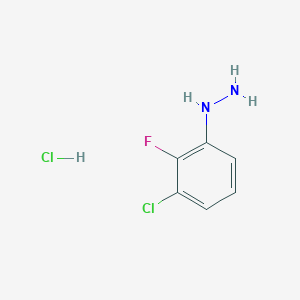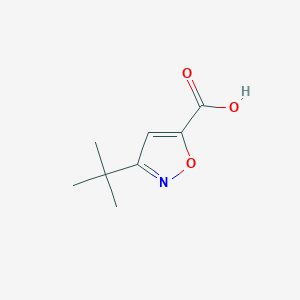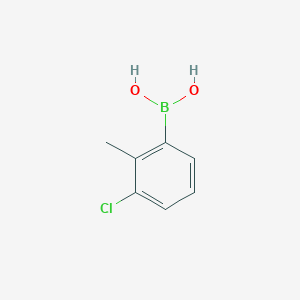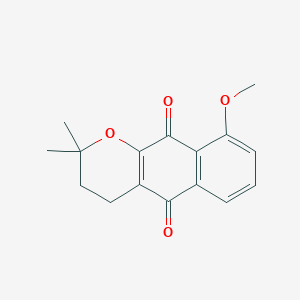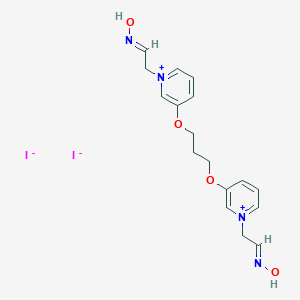
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime), commonly known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for the treatment of nerve agent poisoning. TMB-4 is a member of the oxime family, which are compounds that have been shown to effectively reactivate acetylcholinesterase, an enzyme that is inhibited by nerve agents.
Mechanism Of Action
TMB-4 acts as a reactivator of acetylcholinesterase by binding to the enzyme and removing the inhibiting agent (such as a nerve agent) from the active site. This allows the enzyme to resume its normal function of breaking down acetylcholine, a neurotransmitter that is essential for proper nervous system function.
Biochemical And Physiological Effects
Studies have shown that TMB-4 can effectively reactivate acetylcholinesterase in vitro and in vivo, both in animal models and in human subjects. Additionally, TMB-4 has been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of TMB-4 is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that TMB-4 has a relatively short half-life in the bloodstream, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on TMB-4. One area of interest is the development of more effective delivery methods for the compound, such as targeted nanoparticles or liposomes. Additionally, further studies are needed to determine the optimal dosing regimen for TMB-4 and to evaluate its effectiveness in treating nerve agent poisoning in humans. Finally, research on the potential use of TMB-4 as a therapeutic agent for other conditions, such as Alzheimer's disease or Parkinson's disease, could also be explored.
Synthesis Methods
TMB-4 is synthesized through a process that involves the reaction of two different compounds, 2-pyridinecarboxaldehyde and 3,4-methylenedioxyphenylhydroxylamine, in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and has a melting point of approximately 220°C.
Scientific Research Applications
TMB-4 has been extensively studied for its potential use as a therapeutic agent for the treatment of nerve agent poisoning. Nerve agents are highly toxic compounds that can cause significant damage to the nervous system, leading to symptoms such as convulsions, respiratory failure, and ultimately death. TMB-4 has been shown to effectively reactivate acetylcholinesterase, which is essential for the proper functioning of the nervous system, and thus has the potential to counteract the effects of nerve agents.
properties
CAS RN |
135221-03-3 |
|---|---|
Product Name |
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
Molecular Formula |
C17H22I2N4O4 |
Molecular Weight |
600.2 g/mol |
IUPAC Name |
(NE)-N-[2-[3-[3-[1-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-3-yl]oxypropoxy]pyridin-1-ium-1-yl]ethylidene]hydroxylamine;diiodide |
InChI |
InChI=1S/C17H20N4O4.2HI/c22-18-6-10-20-8-1-4-16(14-20)24-12-3-13-25-17-5-2-9-21(15-17)11-7-19-23;;/h1-2,4-9,14-15H,3,10-13H2;2*1H/b18-6+,19-7+;; |
InChI Key |
NLSBKPYEIDTJNH-SKXZHHINSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)C/C=N/O)OCCCOC2=C[N+](=CC=C2)C/C=N/O.[I-].[I-] |
SMILES |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
synonyms |
R 665 R-665 R665 trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





